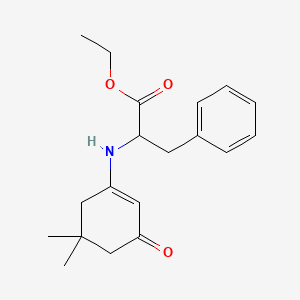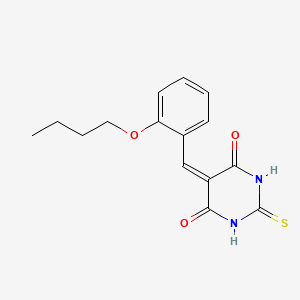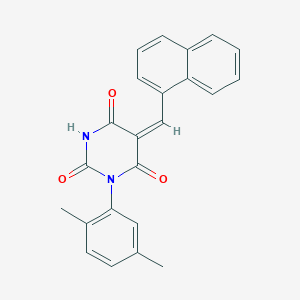![molecular formula C22H25NO2 B4893309 3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B4893309.png)
3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPAA and is a member of the acrylamide family. MPAA has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of MPAA is not fully understood, but it is believed to involve the modulation of the endocannabinoid system. MPAA has been found to activate the CB1 receptor and inhibit the fatty acid amide hydrolase (FAAH) enzyme, leading to increased levels of endocannabinoids such as anandamide. The activation of the CB1 receptor and the inhibition of FAAH have been linked to the antinociceptive effects of MPAA.
Biochemical and Physiological Effects:
MPAA has been found to exhibit potent antinociceptive effects, making it a potential candidate for the development of new analgesic drugs. MPAA has also been found to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MPAA has several advantages for lab experiments, including its potent antinociceptive effects, its ability to activate the CB1 receptor and inhibit FAAH, and its potential applications in various fields of scientific research. However, MPAA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of MPAA, including the development of new analgesic drugs based on its antinociceptive effects, the investigation of its potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders, and the exploration of its mechanism of action and potential side effects. Further studies are also needed to fully understand the pharmacokinetics and pharmacodynamics of MPAA and to determine its optimal dosage and administration route.
Méthodes De Synthèse
MPAA can be synthesized through various methods, including the reaction of 2-methoxyphenylacetonitrile with cyclopentylmagnesium bromide followed by the reaction with acryloyl chloride. Another method involves the reaction of 3-bromoanisole with 1-phenylcyclopentene followed by the reaction with acryloyl chloride. The synthesis of MPAA can also be achieved through the reaction of 2-methoxyphenylacetonitrile with 1-phenylcyclopentanamine followed by the reaction with acryloyl chloride.
Applications De Recherche Scientifique
MPAA has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. MPAA has been found to exhibit potent antinociceptive effects, making it a potential candidate for the development of new analgesic drugs. MPAA has also been studied for its potential applications in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-25-20-12-6-5-9-18(20)13-14-21(24)23-17-22(15-7-8-16-22)19-10-3-2-4-11-19/h2-6,9-14H,7-8,15-17H2,1H3,(H,23,24)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUYRVOOZSETQC-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCC2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCC2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorobenzyl)-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893242.png)
methanone](/img/structure/B4893244.png)

![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)
![butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4893259.png)

![isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B4893284.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-bromobenzyl)piperazine](/img/structure/B4893289.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4893293.png)
![N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4893308.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1-benzofuran-2-carboxamide](/img/structure/B4893324.png)